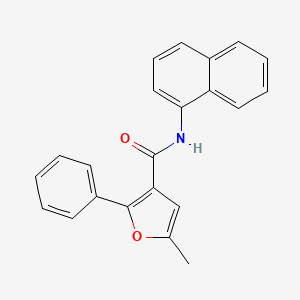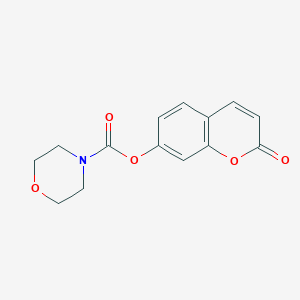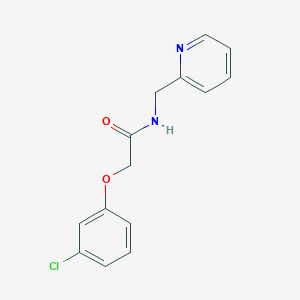
2-(3-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide, commonly known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a member of the acetamide family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool in the study of various biological processes.
作用機序
The exact mechanism of action of CPAA is not fully understood, but it is thought to act by modulating the activity of various neurotransmitter systems in the brain. CPAA has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, and to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
CPAA has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of GABA receptors. CPAA has also been found to have anti-inflammatory and analgesic effects, and to exhibit neuroprotective properties in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of CPAA as a research tool is its ability to modulate the activity of neurotransmitter systems in the brain, which makes it a valuable tool in the study of various neurological and psychiatric disorders. However, one limitation of CPAA is that its effects on neurotransmitter systems can be complex and difficult to interpret, which can make it challenging to use in certain types of experiments.
将来の方向性
There are several potential future directions for research on CPAA. One area of interest is the development of more selective CPAA analogs that can target specific neurotransmitter systems in the brain. Another area of interest is the study of the long-term effects of CPAA on brain function and behavior, particularly in animal models of neurodegenerative diseases. Additionally, there is potential for the use of CPAA in the development of new drugs for the treatment of neurological and psychiatric disorders.
合成法
CPAA can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2-pyridinylmethyl)acetamide with 3-chlorophenol in the presence of a suitable catalyst. Other methods include the reaction of 2-chloro-N-(2-pyridinylmethyl)acetamide with 3-chlorophenol in the presence of a base or the reaction of 2-bromo-N-(2-pyridinylmethyl)acetamide with 3-chlorophenol in the presence of a palladium catalyst.
科学的研究の応用
CPAA has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. CPAA has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of GABA receptors.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-4-3-6-13(8-11)19-10-14(18)17-9-12-5-1-2-7-16-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXKLLRKSHMTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)
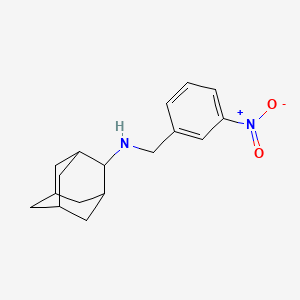
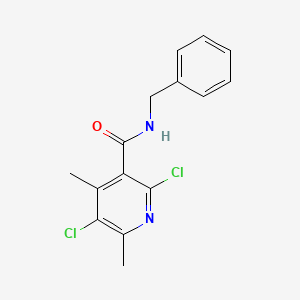

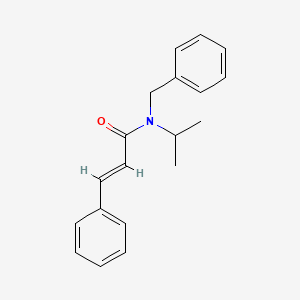
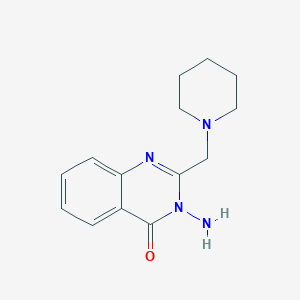
![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)
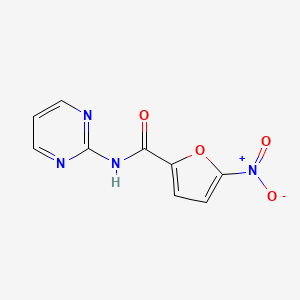
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5881180.png)
